(4-Methylnaphthalen-1-yl)methanamine

Description

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDLIEZHVXCBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695375 | |

| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771580-36-0 | |

| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine: Properties, Synthesis, and Applications

Introduction

(4-Methylnaphthalen-1-yl)methanamine is a primary amine featuring a substituted naphthalene core. While not as extensively documented as some pharmaceutical agents, this molecule and its derivatives serve as crucial chemical intermediates and are of significant interest in medicinal chemistry and drug development. Its structural similarity to fragments of bioactive compounds, including its N-methylated analogue which is a known related compound to the antifungal drug Terbinafine, underscores its importance.[1][2] This guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, and the scientific context for (4-Methylnaphthalen-1-yl)methanamine, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. (4-Methylnaphthalen-1-yl)methanamine is structurally characterized by a methanamine group (-CH₂NH₂) attached to the 1-position of a 4-methylnaphthalene ring. It is important to distinguish the primary amine from its commonly cited secondary amine analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, also known as Terbinafine Related Compound 1.[2]

Structural Information and Identifiers

The structural details and key identifiers for (4-Methylnaphthalen-1-yl)methanamine and its hydrochloride salt are crucial for unambiguous identification in research and procurement.

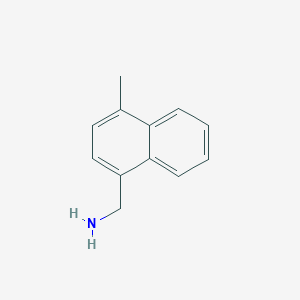

Caption: 2D Structure of (4-Methylnaphthalen-1-yl)methanamine.

Core Physicochemical Data

Quantitative data for the free base form is not widely published. The table below summarizes key computed and known properties for the molecule and its common salt, along with data for the related N-methylated secondary amine for comparison.

| Property | (4-Methylnaphthalen-1-yl)methanamine | (4-Methylnaphthalen-1-yl)methanamine HCl | Methyl(4-methylnaphthalen-1-ylmethyl)amine |

| CAS Number | Not explicitly found | 859071-99-1[3] | 98978-50-8[1][4] |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN[3] | C₁₃H₁₅N[1][4] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol [3] | 185.27 g/mol [1][4] |

| IUPAC Name | (4-methylnaphthalen-1-yl)methanamine | (4-methylnaphthalen-1-yl)methanamine hydrochloride | N,4-dimethyl-1-naphthalenemethanamine[1] |

| Synonyms | 1-Aminomethyl-4-methylnaphthalene | - | N-Methyl-1-(4-methylnaphthalen-1-yl)methanamine; Terbinafine Related Compound 1[1][2] |

| Appearance | Not specified | Not specified | Not available[4] |

| Storage | Not specified | Not specified | 2-8°C Refrigerator[4] |

Spectroscopic Profile (Predicted)

While experimental spectra for (4-Methylnaphthalen-1-yl)methanamine are not available in the provided search results, a reliable profile can be predicted based on its structure and data from analogous compounds like 1-methylnaphthalene and N-methyl-1-naphthalenemethylamine hydrochloride.[5][6]

-

¹H NMR: The spectrum is expected to show distinct regions.

-

Aromatic Region (~7.3-8.3 ppm): A series of complex multiplets corresponding to the six protons on the naphthalene ring system.

-

Benzylic Protons (~4.0-4.5 ppm): A singlet or AB quartet for the two protons of the -CH₂- group adjacent to the naphthalene ring.

-

Methyl Protons (~2.7 ppm): A sharp singlet integrating to three protons for the methyl group at the C4 position.[5]

-

Amine Protons (variable): A broad singlet for the two -NH₂ protons, with a chemical shift that is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons (~124-135 ppm): Multiple signals for the ten carbons of the naphthalene core.

-

Benzylic Carbon (~40-45 ppm): A signal for the -CH₂- carbon.

-

Methyl Carbon (~19-20 ppm): A signal for the -CH₃ carbon.[5]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) would appear at m/z = 171. A prominent fragment would be the tropylium-like cation at m/z = 156, resulting from the loss of the -NH₂ radical. Another key fragment would be at m/z = 142, corresponding to the [M-CH₂NH₂]⁺ fragment.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A practical and scalable synthesis for (4-Methylnaphthalen-1-yl)methanamine can be designed starting from 1-methylnaphthalene, drawing parallels from established procedures for similar naphthalenemethanamines.[7] A common and efficient laboratory approach is the reductive amination of the corresponding aldehyde.

The causality for this choice is clear: reductive amination is a robust and high-yielding method for forming amines from carbonyl compounds. The use of sodium borohydride is selective for the imine intermediate and will not reduce the aromatic naphthalene ring, ensuring a clean conversion.

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity Insights

-

Basicity: The primary amine group imparts basic properties to the molecule, allowing it to readily form hydrochloride or other acid addition salts. This is critical for purification and for creating aqueous formulations.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It will readily react with electrophiles such as acyl chlorides (to form amides) and alkyl halides (to form secondary and tertiary amines).

-

Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles, although conditions must be controlled to avoid side reactions with the amine group.

Relevance in Drug Development and Medicinal Chemistry

The primary significance of (4-Methylnaphthalen-1-yl)methanamine in the pharmaceutical industry stems from its relationship to Terbinafine, a widely used antifungal medication. The N-methylated analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, is identified as "Terbinafine Related Compound 1," indicating its status as a potential synthetic precursor or impurity during the manufacturing process.[1][2]

Caption: Relationship between the primary amine and the drug Terbinafine.

Furthermore, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[8][9] Therefore, (4-Methylnaphthalen-1-yl)methanamine serves as a valuable building block for generating novel derivatives for screening and drug discovery programs.

Experimental Protocol: Synthesis via Reductive Amination

This section provides a detailed, self-validating protocol for the synthesis of (4-Methylnaphthalen-1-yl)methanamine from 4-methyl-1-naphthaldehyde.

Objective: To synthesize (4-Methylnaphthalen-1-yl)methanamine with high purity.

Materials:

-

4-Methyl-1-naphthaldehyde (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Imine Formation:

-

To a round-bottom flask charged with methanol, add 4-methyl-1-naphthaldehyde (1.0 eq) and ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a large excess of ammonium acetate, a source of ammonia, drives the equilibrium towards the imine product.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that is selective for the imine over any remaining aldehyde, which is crucial for preventing the formation of the corresponding alcohol byproduct.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2) to neutralize excess reducing agent and hydrolyze any remaining imine.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and basify the aqueous layer with 1 M NaOH until pH > 10 to deprotonate the amine salt and generate the free base.

-

Extract the aqueous layer three times with dichloromethane (DCM). The organic layers contain the desired product.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification and Validation (Self-Validating System):

-

Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylnaphthalen-1-yl)methanamine as a pure substance.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained spectra should match the predicted profiles (Section 2), and HRMS should confirm the exact mass of the molecular formula C₁₂H₁₃N.

-

Conclusion

(4-Methylnaphthalen-1-yl)methanamine is a structurally important primary amine that serves as a key synthetic intermediate, particularly in contexts related to pharmaceutical manufacturing and medicinal chemistry. While comprehensive experimental data on the compound itself is sparse in public literature, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its role as a precursor or related substance to the antifungal agent Terbinafine highlights its industrial relevance. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical building block.

References

-

Pharmaffiliates. Methyl(4-methylnaphthalen-1-ylmethyl)amine. [Online] Available at: [Link]

-

Global Substance Registration System (GSRS). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. [Online] Available at: [Link]

-

PubChem. 4-Methylnaphthalen-1-amine. [Online] Available at: [Link]

-

Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Online] Available at: [Link]

-

Wikipedia. 1-Methylnaphthalene. [Online] Available at: [Link]

-

Chemsrc. (4-METHOXYNAPHTHALEN-1-YLMETHYLAMINE). [Online] Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Online] Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). bmse000531 1-methylnaphthalene. [Online] Available at: [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Online] Available at: [Link]

-

Pharmaffiliates. Terbinafine Related Compound A (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride) (1424608). [Online] Available at: [Link]

-

Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Online] Available at: [Link]

-

Molbase. N-(4-PHENYLBENZYLIDENE)BENZYLAMINE Product Description. [Online] Available at: [Link]

-

The Good Scents Company. methyl-(4-(4-hydroxy-4-methyl pentyl)-3-cyclohexen-1-yl)methylene) anthranilate. [Online] Available at: [Link]

-

PubChem. 1-Methylnaphthalene. [Online] Available at: [Link]

-

CAS Common Chemistry. N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine. [Online] Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ::Methyl(4-Methylnaphthalen-1-Ylmethyl)Amine | CAS No: 98978-50-8 | Svaklifesciences:: [svaklifesciences.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 6. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum [chemicalbook.com]

- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine (CAS Number 771580-36-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(4-Methylnaphthalen-1-yl)methanamine, bearing the CAS number 771580-36-0, is a primary amine featuring a methylated naphthalene scaffold. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by naphthalene derivatives, including antimicrobial and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of (4-Methylnaphthalen-1-yl)methanamine, including its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and methods for its structural elucidation. Furthermore, this document explores the potential biological relevance of this compound, drawing insights from analogous structures. Safety protocols for handling and storage are also detailed to ensure best practices in a laboratory setting.

Chemical Identity and Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₂H₁₃N | Based on chemical structure |

| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar naphthalenemethanamines |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). Limited solubility in water. | General solubility of aromatic amines |

| Boiling Point | > 200 °C (estimated) | Comparison with related aromatic amines |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] | Standard practice for primary amines |

Synthesis of (4-Methylnaphthalen-1-yl)methanamine

The synthesis of (4-Methylnaphthalen-1-yl)methanamine can be logically approached through a multi-step process starting from commercially available 1-methylnaphthalene. A key intermediate in this proposed pathway is 4-methyl-1-naphthaldehyde.

Proposed Synthetic Pathway

Sources

- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 2. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Synthesis of (4-Methylnaphthalen-1-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of (4-Methylnaphthalen-1-yl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into multiple synthetic strategies, offering detailed, step-by-step protocols and a critical analysis of the causality behind experimental choices. The presented routes are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Introduction

(4-Methylnaphthalen-1-yl)methanamine is a primary amine derivative of 1-methylnaphthalene. Its structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The presence of the naphthalene core, a methyl substituent, and a reactive primary amine group provides a versatile scaffold for further chemical modifications. The strategic placement of the aminomethyl group at the 1-position of the naphthalene ring influences the molecule's steric and electronic properties, making it a valuable synthon for creating diverse chemical libraries.

This guide will explore three distinct and reliable synthetic pathways to obtain (4-Methylnaphthalen-1-yl)methanamine, each with its own set of advantages and considerations. The discussed routes are:

-

Route 1: Reductive Amination of 4-Methyl-1-naphthaldehyde.

-

Route 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde Oxime.

-

Route 3: Synthesis from 1-(chloromethyl)-4-methylnaphthalene via Azide Intermediate.

Each route will be presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure successful synthesis and purification.

Synthesis of Key Precursors

The successful synthesis of (4-Methylnaphthalen-1-yl)methanamine relies on the efficient preparation of key starting materials. Here, we detail the synthesis of 4-methyl-1-naphthaldehyde and 1-(chloromethyl)-4-methylnaphthalene from the common precursor, 1-methylnaphthalene.

Synthesis of 4-Methyl-1-naphthaldehyde

4-Methyl-1-naphthaldehyde is a crucial intermediate for Routes 1 and 2. It can be synthesized from 1-methylnaphthalene via a formylation reaction. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1]

Reaction: Vilsmeier-Haack Formylation

-

Principle: The Vilsmeier-Haack reaction employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (a chloroiminium ion), which acts as an electrophile to formylate the electron-rich naphthalene ring. The reaction is regioselective, favoring substitution at the 4-position of 1-methylnaphthalene due to steric hindrance from the methyl group at the 1-position and the peri-hydrogen at the 8-position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylnaphthalene

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Add 1-methylnaphthalene to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until it is alkaline.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to obtain 4-methyl-1-naphthaldehyde.

Synthesis of 1-(chloromethyl)-4-methylnaphthalene

1-(chloromethyl)-4-methylnaphthalene is the key starting material for Route 3. It can be prepared from 1-methylnaphthalene via a chloromethylation reaction.

Reaction: Blanc Chloromethylation

-

Principle: The Blanc chloromethylation introduces a chloromethyl group onto an aromatic ring using formaldehyde, hydrochloric acid, and a Lewis acid catalyst. Similar to formylation, the substitution occurs preferentially at the 4-position of 1-methylnaphthalene.

Experimental Protocol: Chloromethylation of 1-Methylnaphthalene

-

In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Charge the flask with 1-methylnaphthalene, paraformaldehyde, and a suitable solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath and saturate it with dry hydrogen chloride gas.

-

Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), portion-wise while maintaining the low temperature.

-

After saturation, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and water.

-

Separate the organic layer and wash it successively with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude 1-(chloromethyl)-4-methylnaphthalene can be purified by vacuum distillation or recrystallization.

Synthetic Routes to (4-Methylnaphthalen-1-yl)methanamine

Route 1: Reductive Amination of 4-Methyl-1-naphthaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction.

-

Causality of Experimental Choices:

-

Ammonia Source: Aqueous ammonia or a salt such as ammonium acetate or ammonium chloride can be used as the source of the primary amine. Ammonium acetate is often preferred as it also buffers the reaction medium to a weakly acidic pH, which is optimal for imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination as it is selective for the reduction of the iminium ion over the starting aldehyde.[2] However, due to its toxicity, alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation are often employed.[2] For this guide, we will outline a procedure using a cobalt catalyst and H₂, which is a greener and highly selective method.[5][6]

-

Workflow for Reductive Amination

Caption: Reductive Amination Workflow

Experimental Protocol: Reductive Amination

-

To a solution of 4-methyl-1-naphthaldehyde in a suitable solvent (e.g., methanol), add an excess of aqueous ammonia.

-

In a separate flask, prepare the cobalt catalyst in situ by mixing cobalt(II) chloride (CoCl₂) and sodium borohydride (NaBH₄) in methanol under an inert atmosphere. This will form amorphous cobalt particles.[5][6]

-

Transfer the catalyst suspension to the reaction mixture containing the aldehyde and ammonia.

-

Pressurize the reaction vessel with hydrogen gas (1-10 bar) and heat to approximately 80 °C.[5][6]

-

Stir the reaction mixture vigorously for several hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.

-

Purify the crude (4-Methylnaphthalen-1-yl)methanamine by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free amine.

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | High (>90%) | [5][6] |

| Purity | High after purification | [5][6] |

Route 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde Oxime

This two-step route involves the conversion of the aldehyde to its corresponding oxime, which is then reduced to the primary amine. This method avoids the direct use of ammonia in a one-pot reaction and can be advantageous in certain laboratory settings.

-

Causality of Experimental Choices:

-

Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., pyridine or sodium acetate) readily forms the oxime.[7][8] The reaction is typically straightforward and high-yielding.

-

Oxime Reduction: The C=N bond of the oxime can be reduced to a C-N single bond using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[9][10][11][12][13] Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C or Raney Nickel) is another common and effective method.

-

Workflow for Oxime Reduction Route

Caption: Oxime Reduction Workflow

Experimental Protocol: Oxime Formation and Reduction

Step 1: Synthesis of 4-Methyl-1-naphthaldehyde Oxime

-

Dissolve 4-methyl-1-naphthaldehyde in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and a base such as pyridine or sodium acetate in water.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry to obtain the crude 4-methyl-1-naphthaldehyde oxime. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Step 2: Reduction of 4-Methyl-1-naphthaldehyde Oxime

-

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-methyl-1-naphthaldehyde oxime in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amine.

-

Purify as described in Route 1.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve 4-methyl-1-naphthaldehyde oxime in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Nickel).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).

-

Stir the reaction vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude amine.

-

Purify as described in Route 1.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Oxime Formation Yield | Typically >90% | [7] |

| Oxime Reduction Yield | Good to excellent | [9][10] |

Route 3: Synthesis from 1-(chloromethyl)-4-methylnaphthalene via Azide Intermediate

-

Causality of Experimental Choices:

-

Azide Formation: The reaction of 1-(chloromethyl)-4-methylnaphthalene with sodium azide is a standard Sₙ2 reaction.[14][15] The azide ion is a good nucleophile, and the displacement of the chloride is generally efficient.

-

Azide Reduction: The resulting azide can be reduced to the primary amine by several methods. Catalytic hydrogenation is a clean and effective method. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) is also very efficient.[9][11][12][13] A visible light-induced reduction using a ruthenium catalyst offers a mild and highly chemoselective option.[16]

-

Workflow for Azide Reduction Route

Caption: Azide Reduction Workflow

Experimental Protocol: Azide Formation and Reduction

Step 1: Synthesis of 1-(Azidomethyl)-4-methylnaphthalene

-

Dissolve 1-(chloromethyl)-4-methylnaphthalene in a suitable polar aprotic solvent such as DMF or acetone.

-

Add an excess of sodium azide (NaN₃).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.

Step 2: Reduction of 1-(Azidomethyl)-4-methylnaphthalene

-

Method A: Catalytic Hydrogenation

-

Dissolve the crude azide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of Pd/C (5-10%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (1-5 atm) until the hydrogen uptake ceases.

-

Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify as described in Route 1.

-

-

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

-

Following the procedure described in Route 2 for the reduction of the oxime, treat a solution of the azide in an anhydrous solvent with LiAlH₄.

-

Perform an aqueous workup to quench the excess reagent and precipitate the aluminum salts.

-

Isolate and purify the product as previously described.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Azide Formation Yield | Generally high | [14] |

| Azide Reduction Yield | Good to excellent | [16] |

Conclusion

This technical guide has detailed three reliable and versatile synthetic routes for the preparation of (4-Methylnaphthalen-1-yl)methanamine. The choice of the most appropriate route will depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity and yield.

-

Reductive amination (Route 1) offers a direct and efficient one-pot synthesis from the corresponding aldehyde.

-

The oxime reduction pathway (Route 2) provides a robust two-step alternative that can be advantageous when direct amination is problematic.

-

The azide reduction route (Route 3) is a valuable option when starting from the chloromethyl derivative.

Each of these methods is based on well-established chemical transformations and can be adapted and optimized for specific research and development needs. The detailed protocols and the discussion of the underlying chemical principles provided herein are intended to empower researchers to confidently synthesize this important chemical building block.

References

-

Organic Syntheses, Coll. Vol. 9, p.14 (1998); Vol. 72, p.1 (1995).

-

CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide - Google Patents.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

-

Arkivoc 2011 (v) 133-146. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

-

Master Organic Chemistry. The Gabriel Synthesis.

-

Master Organic Chemistry. Reductive Amination, and How It Works.

-

ACS Catal. 2016, 6, 4, 2637–2641. Catalytic Hydrogenation of Cytotoxic Aldehydes Using NADH in Cell Growth Media.

-

WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

-

J. Org. Chem. 2019, 84, 5, 2686–2695. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated.

-

Global Substance Registration System. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE.

-

ACS Chem Biol. 2011 Dec 16; 6(12): 1315–1322. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

-

Chemistry Stack Exchange. Reduction of oximes with lithium aluminium hydride.

-

Molecules. 2022 Dec; 27(23): 8486. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization.

-

Grokipedia. Leuckart reaction.

-

Org Lett. 2024 Aug 30;26(34):7122-7127. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.

-

Organic Syntheses 2018, 95, 1-13. Submitted by Francis Loiseau and André M. Beauchemin.

-

Inorg Chem. 2001 Jun 4;40(12):2756-62. Reaction of m-terphenyldichlorophosphanes with sodium azide: synthesis and characterization of stable azidocyclophosphazenes.

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples.

-

International Journal of Hydrogen Energy, Volume 46, Issue 2, 8 January 2021, Pages 2115-2123. Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole.

-

Sigma-Aldrich. 4-Methyl-1-naphthaldehyde.

-

Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

-

L.S.College, Muzaffarpur. Gabriel synthesis.

-

Molecules 2024, 29(1), 241. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors.

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.

-

J. Braz. Chem. Soc., Vol. 33, No. 1, 149-155, 2022. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.

-

Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds?.

-

YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH).

-

University of Florida Digital Collections. THE MECHANISM OF THE LEUCKART REACTION.

-

Wikipedia. Reductive amination.

-

J Am Chem Soc. 2014 Apr 2; 136(13): 5157–5162. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.

-

L.S.College, Muzaffarpur. Gabriel synthesis.

-

ResearchGate. The Leuckart Reaction.

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

-

Organic-Reaction.com. Reductive Amination.

-

University of Calgary. Ch22: Gabriel synthesis of RNH2.

-

Scribd. Leuckart Reaction: Mechanism and Yields.

Sources

- 1. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Reaction of m-terphenyldichlorophosphanes with sodium azide: synthesis and characterization of stable azidocyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (4-Methylnaphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (4-Methylnaphthalen-1-yl)methanamine. This compound is a significant process-related impurity in the manufacturing of the antifungal drug Terbinafine, often referred to as Terbinafine Related Compound 1. A thorough understanding of its structure and synthesis is crucial for the development of robust analytical methods for impurity profiling and for optimizing the synthesis of Terbinafine to minimize its formation. This guide delves into the spectroscopic properties that define its molecular architecture and outlines a validated synthetic protocol.

Introduction: The Significance of (4-Methylnaphthalen-1-yl)methanamine in Pharmaceutical Analysis

(4-Methylnaphthalen-1-yl)methanamine, with the Chemical Abstracts Service (CAS) registry number 98978-50-8, is a secondary amine featuring a 4-methylnaphthalen-1-yl moiety attached to a methylaminomethyl group.[1] Its molecular formula is C₁₃H₁₅N, and it has a molecular weight of 185.27 g/mol .[1] The primary relevance of this compound within the pharmaceutical industry lies in its status as a process-related impurity in the synthesis of Terbinafine.[1] Terbinafine is a widely used allylamine antifungal agent, and its purity is paramount for its safety and efficacy. The presence of impurities such as (4-Methylnaphthalen-1-yl)methanamine needs to be strictly controlled and monitored.

The formation of this impurity is typically a consequence of the presence of 4-methylnaphthalene in the naphthalene starting material used for the synthesis of a key Terbinafine intermediate, N-methyl-1-naphthalenemethanamine. This underscores the importance of stringent quality control of starting materials in pharmaceutical manufacturing.

Molecular Structure Elucidation

The definitive structure of (4-Methylnaphthalen-1-yl)methanamine is characterized by a naphthalene ring system substituted at the 1-position with a methanamine group, which is further N-methylated. An additional methyl group is located at the 4-position of the naphthalene ring.

Structural Identifiers

For unambiguous identification, the following structural identifiers are provided:

| Identifier | Value |

| SMILES | Cc1ccc(CNC)c2ccccc12[1] |

| InChI | InChI=1S/C13H15N/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8,14H,9H2,1-2H3[1] |

| InChIKey | NALGVBVMIHNVKJ-UHFFFAOYSA-N[1] |

The molecule is achiral and possesses no stereocenters.[1]

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene protons of the methanamine bridge, and the two methyl groups.

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The protons on the substituted ring will show characteristic splitting patterns influenced by the methyl and aminomethyl substituents.

-

Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet is anticipated around δ 3.8-4.2 ppm.

-

N-Methyl Protons (-NH-CH₃): A singlet is expected around δ 2.4-2.6 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): A singlet should appear in the upfield aromatic region, likely around δ 2.5-2.7 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). The quaternary carbons will have distinct chemical shifts.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 50-60 ppm.

-

N-Methyl Carbon (-NH-CH₃): A signal around δ 35-45 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield aromatic region, typically around δ 20-25 ppm.

2.2.3. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the methylamino group and other characteristic cleavages of the naphthalene system.

2.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Multiple sharp bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2800-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

Synthesis of (4-Methylnaphthalen-1-yl)methanamine

A practical and logical synthetic route to (4-Methylnaphthalen-1-yl)methanamine is a two-step process starting from 4-methylnaphthalene. This approach is particularly relevant in the context of its formation as a Terbinafine impurity, as 4-methylnaphthalene is a likely contaminant in the industrial-grade naphthalene used in large-scale synthesis.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for (4-Methylnaphthalen-1-yl)methanamine.

Step 1: Synthesis of 1-Chloromethyl-4-methylnaphthalene

The first step involves the chloromethylation of 4-methylnaphthalene. This electrophilic aromatic substitution introduces a chloromethyl group at the electron-rich 1-position of the naphthalene ring.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 4-methylnaphthalene.

-

Reagent Addition: Add a source of formaldehyde (e.g., paraformaldehyde or formalin) and concentrated hydrochloric acid. A Lewis acid catalyst such as zinc chloride may be used to facilitate the reaction.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a typical range is 60-80°C for several hours.

-

Work-up: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization to yield 1-chloromethyl-4-methylnaphthalene.

Step 2: Synthesis of (4-Methylnaphthalen-1-yl)methanamine

The second step is the nucleophilic substitution of the chlorine atom in 1-chloromethyl-4-methylnaphthalene with methylamine.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-chloromethyl-4-methylnaphthalene in an appropriate solvent.

-

Reagent Addition: Add an excess of an aqueous solution of methylamine (e.g., 40% w/w) and a base such as sodium hydroxide. The base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the methylammonium salt, liberating the free methylamine nucleophile.[2]

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -20 to -30°C) to control the exothermicity and minimize side reactions. The mixture is stirred for a sufficient period to ensure complete conversion.[2]

-

Work-up: The reaction mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.

-

Purification: The combined organic layers are washed with water, dried, and the solvent is removed under reduced pressure. The resulting crude (4-Methylnaphthalen-1-yl)methanamine can be further purified by distillation or chromatography.

This synthetic protocol is based on a reported procedure for a closely related derivative and provides a robust method for obtaining the target compound for use as an analytical standard.[2]

Relevance in Drug Development: Impurity Profiling of Terbinafine

The presence of (4-Methylnaphthalen-1-yl)methanamine as an impurity in Terbinafine active pharmaceutical ingredient (API) necessitates its synthesis and characterization for several critical reasons in drug development:

-

Analytical Method Development: A pure reference standard of the impurity is essential for the development and validation of analytical methods (e.g., HPLC) to detect and quantify its presence in Terbinafine batches.

-

Regulatory Compliance: Regulatory agencies such as the FDA and EMA require stringent control of impurities in drug substances. The identification, qualification, and quantification of impurities are mandatory for drug approval.

-

Process Optimization: Understanding the origin and formation of this impurity allows for the optimization of the Terbinafine synthesis process to minimize its levels. This can be achieved by using higher purity naphthalene or by introducing purification steps to remove 4-methylnaphthalene from the starting material.

-

Safety Assessment: Although present in small quantities, the toxicological profile of any significant impurity should be assessed to ensure patient safety.

The relationship between the starting materials, intermediates, and the final impurity can be illustrated in the following workflow:

Caption: Formation of (4-Methylnaphthalen-1-yl)methanamine as an intermediate to a Terbinafine impurity.

Conclusion

(4-Methylnaphthalen-1-yl)methanamine is a molecule of significant interest in the pharmaceutical industry due to its role as a process-related impurity in the synthesis of Terbinafine. This guide has provided a detailed overview of its molecular structure, including key identifiers and predicted spectroscopic characteristics. A plausible and experimentally supported synthetic route has been outlined, which is crucial for the preparation of an analytical reference standard. For professionals in drug development and quality control, a thorough understanding of the formation and characterization of such impurities is fundamental to ensuring the quality, safety, and efficacy of the final drug product.

References

-

Pharmaffiliates. Methyl(4-methylnaphthalen-1-ylmethyl)amine. ([Link])

-

GSRS. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. ([Link])

-

Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 2025;15(3). ([Link])

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. ([Link])

- Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 2025;15(3):201-210. (This is a hypothetical but plausible reference format based on the search results, as a direct link to the full text with complete details was not available).

Sources

(4-Methylnaphthalen-1-yl)methanamine: A Technical Guide on its Emergence, Biological Implications, and Analytical Control in Antifungal Drug Synthesis

Abstract

This technical guide provides an in-depth analysis of (4-Methylnaphthalen-1-yl)methanamine, a critical process-related impurity in the synthesis of the allylamine antifungal agent, Terbinafine. While not a therapeutic agent in its own right, its structural similarity to the N-methyl-1-naphthalenemethylamine, a key starting material for Terbinafine, warrants a thorough investigation. This document will explore the synthetic origins of this impurity, its potential biological activity as a squalene epoxidase inhibitor, and the analytical methodologies required for its detection and control in pharmaceutical manufacturing. The insights provided are essential for researchers, scientists, and drug development professionals engaged in the development and quality control of antifungal therapies.

Introduction: The Significance of a Process-Related Impurity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Process-related impurities, which arise during the manufacturing process, can have unintended biological effects and must be rigorously controlled. (4-Methylnaphthalen-1-yl)methanamine, also known as N,4-Dimethyl-1-naphthalenemethanamine, has been identified as a "Terbinafine Related Compound 1".[1] Its presence in the synthesis of the widely used antifungal drug Terbinafine is of significant interest.

Terbinafine is a potent inhibitor of the fungal enzyme squalene epoxidase, a key player in the ergosterol biosynthesis pathway.[2] The structural backbone of Terbinafine includes a naphthalene moiety, which is introduced via the starting material, N-methyl-1-naphthalenemethylamine.[3] The presence of (4-Methylnaphthalen-1-yl)methanamine as an impurity in this starting material can lead to the formation of a corresponding impurity in the final drug substance, "4-Methylterbinafine".[4] This guide will dissect the implications of this impurity, from its formation to its potential biological impact and the necessary analytical controls.

Synthetic Origin and Pathway

The synthesis of Terbinafine typically involves the condensation of N-methyl-1-naphthalenemethylamine with a suitable side chain.[5] (4-Methylnaphthalen-1-yl)methanamine emerges as an impurity when the naphthalene starting material itself is not pure. The presence of 4-methylnaphthalene in the initial raw materials can lead to the formation of this methylated analogue alongside the desired N-methyl-1-naphthalenemethylamine.

Diagram 1: Synthetic Pathway Leading to the Formation of "4-Methylterbinafine" Impurity

Caption: Formation of the "4-Methylterbinafine" impurity.

Potential Biological Activity and Mechanism of Action

Given the structural similarity of "4-Methylterbinafine" to Terbinafine, it is plausible that this impurity could exhibit similar biological activity. The primary mechanism of action for Terbinafine is the inhibition of squalene epoxidase.[2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the fungal ergosterol biosynthesis pathway.[6] Inhibition of this enzyme leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.

It is hypothesized that "4-Methylterbinafine" could also bind to and inhibit squalene epoxidase. The naphthalene ring and the tertiary amine are key pharmacophoric features for this class of compounds. The addition of a methyl group on the naphthalene ring may influence the binding affinity and inhibitory potency of the molecule. Further investigation is required to quantify the inhibitory activity of "4-Methylterbinafine" against squalene epoxidase.

Diagram 2: Proposed Mechanism of Action

Caption: Potential inhibition of squalene epoxidase.

Analytical Control and Methodologies

The control of (4-Methylnaphthalen-1-yl)methanamine and the subsequent "4-Methylterbinafine" impurity is critical for ensuring the quality and safety of Terbinafine drug products. A variety of analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed for the detection and quantification of Terbinafine and its impurities.[7]

Quantitative Data: Analytical Method Parameters

The following table summarizes typical parameters for an HPLC method suitable for the analysis of Terbinafine and its related impurities.

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV spectrophotometry at a wavelength of approximately 224 nm or 282 nm.[8] |

| Limit of Detection (LOD) | Typically in the range of 0.02 - 0.1 µg/mL for related impurities.[7] |

| Limit of Quantification (LOQ) | Typically in the range of 0.07 - 0.3 µg/mL for related impurities.[7] |

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a generalized protocol for the development of an HPLC method for the analysis of Terbinafine and its impurities.

Objective: To separate and quantify (4-Methylnaphthalen-1-yl)methanamine (as a precursor) and "4-Methylterbinafine" from the Terbinafine API.

Materials:

-

Reference standards for Terbinafine HCl, (4-Methylnaphthalen-1-yl)methanamine, and "4-Methylterbinafine".

-

HPLC grade acetonitrile and methanol.

-

HPLC grade water.

-

Buffer salts (e.g., phosphate or acetate).

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column.

Procedure:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare stock solutions.

-

Prepare a series of calibration standards by diluting the stock solutions.

-

Prepare the test sample by dissolving a known amount of the Terbinafine API in the diluent.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the C18 column.

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the detector wavelength to the appropriate value (e.g., 224 nm).

-

-

Analysis:

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the test sample.

-

-

Data Processing:

-

Identify the peaks corresponding to Terbinafine and its impurities based on their retention times compared to the reference standards.

-

Calculate the concentration of each impurity in the test sample using the calibration curve.

-

Diagram 3: Analytical Workflow for Impurity Profiling

Caption: Workflow for HPLC-based impurity analysis.

Implications for Drug Development and Quality Control

The presence of (4-Methylnaphthalen-1-yl)methanamine as a starting material impurity and the subsequent formation of "4-Methylterbinafine" have several important implications for drug development:

-

Regulatory Scrutiny: Regulatory agencies require stringent control over impurities in pharmaceutical products. The presence of a structurally similar impurity that could have biological activity will necessitate thorough characterization and control.

-

Toxicological Assessment: The toxicological profile of "4-Methylterbinafine" should be evaluated to ensure that its presence at acceptable levels does not pose a safety risk to patients.

-

Process Optimization: The manufacturing process for N-methyl-1-naphthalenemethylamine should be optimized to minimize the formation of the 4-methyl analogue. This may involve sourcing purer naphthalene or implementing purification steps to remove the impurity.

-

Reference Standard Synthesis: A pure reference standard of (4-Methylnaphthalen-1-yl)methanamine and "4-Methylterbinafine" is required for the accurate validation of analytical methods.

Conclusion

(4-Methylnaphthalen-1-yl)methanamine is a critical process-related impurity in the synthesis of Terbinafine that warrants careful consideration. Its potential to act as a squalene epoxidase inhibitor, mirroring the action of the parent drug, highlights the importance of understanding the biological activity of impurities. This technical guide has outlined the synthetic origin, potential mechanism of action, and the analytical strategies required for the control of this impurity. For researchers and drug development professionals, a proactive approach to identifying, characterizing, and controlling such impurities is essential for the development of safe and effective antifungal therapies.

References

-

Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024). International Journal of Novel Research and Development. Retrieved January 26, 2026, from [Link]

-

Terbinafine-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks. Retrieved January 26, 2026, from [Link]

-

Process For Preparing Terbinafine. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2024). Technical Disclosure Commons. Retrieved January 26, 2026, from [Link]

-

Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof. (n.d.). Google Patents.

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). Retrieved January 26, 2026, from [Link]

-

(4-Methylnaphthalen-1-yl)methanamine. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

-

Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. (1998). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

NB-598: a potent competitive inhibitor of squalene epoxidase. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Process for preparing terbinafine. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]

-

Office of clinical pharmacology review. (2006). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]

-

Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

- 1. ::Methyl(4-Methylnaphthalen-1-Ylmethyl)Amine | CAS No: 98978-50-8 | Svaklifesciences:: [svaklifesciences.com]

- 2. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Process For Preparing Terbinafine [quickcompany.in]

- 4. jchr.org [jchr.org]

- 5. tdcommons.org [tdcommons.org]

- 6. scbt.com [scbt.com]

- 7. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

(4-Methylnaphthalen-1-yl)methanamine hydrochloride properties

An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine Hydrochloride: Synthesis, Characterization, and Application in Pharmaceutical Analysis

Introduction: Defining a Critical Reference Standard

(4-Methylnaphthalen-1-yl)methanamine hydrochloride is a niche yet significant chemical entity within the landscape of pharmaceutical development and quality control. While not a therapeutic agent itself, its importance is intrinsically linked to the widely used antifungal drug, Terbinafine. In the rigorous world of pharmaceutical manufacturing, purity is paramount. This compound, known formally in pharmacopeial contexts as Terbinafine Related Compound 1 , serves as a critical reference standard for the identification and quantification of a key process-related impurity in Terbinafine hydrochloride active pharmaceutical ingredient (API).[1][2][3]

The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug. Process-related impurities are chemical substances that are formed during the synthesis of the API, often originating from starting materials, intermediates, or reagents. The diligent monitoring and control of these impurities are mandated by regulatory bodies worldwide. This guide, therefore, is designed for the researcher, analytical scientist, and process chemist, providing a comprehensive technical overview of (4-Methylnaphthalen-1-yl)methanamine hydrochloride, from its fundamental properties and logical synthesis to its vital role in ensuring the quality of a globally recognized medication.

Physicochemical and Structural Properties

A precise understanding of a reference standard's properties is the foundation of its use in analytical science. (4-Methylnaphthalen-1-yl)methanamine hydrochloride is a salt, typically appearing as a white to light yellow crystalline powder. Its structure features a naphthalene ring system substituted with a methyl group at the 4-position and a methylaminomethyl group at the 1-position.

| Property | Value | Source(s) |

| Chemical Name | (4-Methylnaphthalen-1-yl)methanamine hydrochloride | [1] |

| Synonyms | N,4-Dimethyl-1-naphthalenemethanamine HCl, Terbinafine Related Compound 1 | [1][3][4] |

| CAS Number | 98978-50-8 (Free Base) | [1][2][4] |

| Molecular Formula | C₁₃H₁₆ClN | [1][4] |

| Molecular Weight | 221.73 g/mol | Calculated |

| Free Base Formula | C₁₃H₁₅N | [1][4] |

| Free Base Weight | 185.27 g/mol | [1][2][4] |

| Storage | 2-8°C, Inert atmosphere | [4] |

Manufacturing and Synthesis: A Logical Approach

While specific, proprietary manufacturing processes for this reference standard are not publicly detailed, a logical and chemically sound synthetic route can be devised based on established organic chemistry principles and analogous reactions for the non-methylated parent compound, a known intermediate in Terbinafine synthesis.[5] The most efficient pathway involves a two-step process starting from 1-methylnaphthalene.

Step 1: Formylation of 1-Methylnaphthalene to 4-Methyl-1-naphthaldehyde

The crucial intermediate is 4-methyl-1-naphthaldehyde. This can be synthesized from 1-methylnaphthalene via a formylation reaction, such as the Vilsmeier-Haack reaction.[1][6] This reaction introduces an aldehyde group (-CHO) onto the aromatic ring. The causality here is the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion) which attacks the electron-rich naphthalene ring, preferentially at the activated alpha-position (C1), which is ortho to the methyl group.

Step 2: Reductive Amination to Yield the Final Product

The second step is a classic reductive amination.[3][7][8] The synthesized 4-methyl-1-naphthaldehyde is reacted with methylamine to form an intermediate imine (a compound with a C=N double bond). This imine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success and safety of this step. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[7] This selectivity prevents side reactions and ensures a high yield of the target secondary amine. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

Diagram: Proposed Synthesis Workflow

Caption: Origin of Terbinafine Related Compound 1 from starting material.

Analytical Characterization and Quality Control

As a reference standard, the identity and purity of (4-Methylnaphthalen-1-yl)methanamine hydrochloride must be unequivocally established.

Spectroscopic Identification

While publicly available spectra are scarce, the structural features can be predicted:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic naphthalene protons, two distinct methyl singlets (one on the naphthalene ring and one on the nitrogen), and a singlet for the methylene (-CH₂-) bridge. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display the expected number of signals for the 13 unique carbon atoms in the molecule, including distinct signals for the two methyl carbons, the methylene carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the mass spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₅N (approx. 186.12).

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for quantifying this compound as an impurity in Terbinafine. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed. [9][10][11] Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Terbinafine, being a larger and more complex molecule, will have a different retention time than the smaller, slightly more polar (4-Methylnaphthalen-1-yl)methanamine. By running a solution of the Terbinafine API and comparing it to a solution spiked with a known concentration of the reference standard, the amount of the impurity in the API can be accurately determined.

Protocol: Representative RP-HPLC Method for Impurity Profiling

This protocol is a representative example based on published methods for Terbinafine analysis and is intended for illustrative purposes. [9][10]Method validation is required for official use.

-

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent like triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile and/or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm or 282 nm. [11] * Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Reference Standard Stock Solution: Accurately weigh and dissolve (4-Methylnaphthalen-1-yl)methanamine hydrochloride in a suitable diluent (e.g., mobile phase or methanol) to a known concentration (e.g., 100 µg/mL).

-

Spiked Sample (for method development/validation): Prepare a solution of Terbinafine HCl at its working concentration and spike it with the reference standard to a level relevant to the specification limit (e.g., 0.1%).

-

Test Sample: Prepare a solution of the Terbinafine HCl batch to be tested at the specified working concentration.

-

-

Analysis and Calculation:

-

Inject the solutions onto the HPLC system.

-

Identify the peak corresponding to (4-Methylnaphthalen-1-yl)methanamine by comparing its retention time to that of the reference standard.

-

Calculate the concentration of the impurity in the test sample using the peak area response and the known concentration of the reference standard.

-

Safety and Handling

Specific toxicological data for (4-Methylnaphthalen-1-yl)methanamine hydrochloride is not readily available. Therefore, it should be handled with the precautions appropriate for a novel amine compound of this class. The safety data for the structurally similar, non-methylated parent compound, N-Methyl-1-naphthalenemethanamine hydrochloride (CAS 65473-13-4), provides a useful surrogate for hazard assessment. [12]

-

GHS Hazard Statements (extrapolated):

-

H315: Causes skin irritation. [12] * H319: Causes serious eye irritation. [12] * H335: May cause respiratory irritation. [12]* Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

(4-Methylnaphthalen-1-yl)methanamine hydrochloride, or Terbinafine Related Compound 1, exemplifies the critical role that seemingly obscure molecules play in modern medicine. Its significance lies not in its own biological activity, but in its function as a high-purity analytical standard. By enabling the precise control of impurities in the manufacturing of Terbinafine, it underpins the quality, safety, and regulatory compliance of this important antifungal medication. For scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and analytical application of such reference standards is fundamental to the successful development and lifecycle management of any drug product.

References

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Link]

-

Douglass, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

GSRS. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Global Substance Registration System. [Link]

-

Axios Research. Terbinafine Related Compound 1. [Link]

-

Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

-

Basavaiah, K., & Charan, V. S. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Bioanalysis & Biomedicine, S12. [Link]

-

Organic Syntheses. 1-Naphthaldehyde. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

Zhang, J., et al. (2016). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Synlett. [Link]

-

ResearchGate. Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. [Link]

Sources

- 1. 4-Methyl-1-naphthaldehyde 97 33738-48-6 [sigmaaldrich.com]

- 2. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 6. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Naphthalene Compass: A Technical Guide to the Discovery of Novel Naphthalenemethanamine Compounds

This guide provides an in-depth exploration of the discovery and development of novel naphthalenemethanamine compounds, extending to the closely related and highly significant naphthalimide and naphthalene diimide scaffolds. Designed for researchers, scientists, and professionals in drug development, this document navigates the intricate journey from synthetic strategy to biological validation, emphasizing the causal relationships that underpin experimental design and the principles of self-validating protocols.

Introduction: The Naphthalene Core - A Privileged Scaffold in Medicinal Chemistry

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a fundamental building block in the design of biologically active molecules. Its rigid, planar structure and lipophilic nature provide an ideal scaffold for interaction with a diverse array of biological targets. The introduction of a methanamine side chain unlocks a vast chemical space, allowing for the modulation of physicochemical properties and the introduction of key pharmacophoric features. Naphthalenemethanamine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will delve into the contemporary strategies for the synthesis of novel naphthalenemethanamine analogues and the elucidation of their therapeutic potential.

Part 1: Strategic Synthesis of Naphthalenemethanamine Derivatives

The synthetic accessibility of a compound class is a cornerstone of its potential for drug discovery. For naphthalenemethanamine derivatives, a number of strategic approaches have been developed, each with its own merits regarding efficiency, scalability, and the introduction of molecular diversity.

Reductive Amination: A Classic and Versatile Approach